Dalvastatin

Description

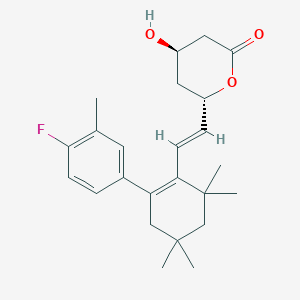

Structure

3D Structure

Properties

IUPAC Name |

(4R,6S)-6-[(E)-2-[2-(4-fluoro-3-methylphenyl)-4,4,6,6-tetramethylcyclohexen-1-yl]ethenyl]-4-hydroxyoxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31FO3/c1-15-10-16(6-9-21(15)25)19-13-23(2,3)14-24(4,5)20(19)8-7-18-11-17(26)12-22(27)28-18/h6-10,17-18,26H,11-14H2,1-5H3/b8-7+/t17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDSBXXDKCUBMQC-HNGSOEQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=C(C(CC(C2)(C)C)(C)C)C=CC3CC(CC(=O)O3)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)C2=C(C(CC(C2)(C)C)(C)C)/C=C/[C@@H]3C[C@H](CC(=O)O3)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132100-55-1, 135910-20-2 | |

| Record name | Dalvastatin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132100551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dalvastatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135910202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DALVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWE0X0IG9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dalvastatin: A Technical Whitepaper on its Mechanism of Action as a Novel HMG-CoA Reductase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Published: December 16, 2025

Abstract

Dalvastatin (also known as RG 12561) is a potent, synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] As a member of the statin class of drugs, its mechanism of action centers on the competitive inhibition of this enzyme, leading to a significant reduction in cholesterol synthesis. This document provides a comprehensive technical overview of the core mechanism of action of this compound, supported by available preclinical data. Due to the limited public information on its clinical development, data from lovastatin, a well-characterized statin frequently used as a comparator in original studies, is included to provide context on the expected clinical pharmacology and efficacy of a potent statin.[1][2][3] Detailed experimental protocols for key assays and visualizations of the relevant biological and experimental pathways are provided to support further research and development in this area.

Core Mechanism of Action: HMG-CoA Reductase Inhibition

This compound is a prodrug that is converted in the body to its active open hydroxyacid form.[1][2][3] This active metabolite acts as a competitive inhibitor of HMG-CoA reductase.[1][2][3] The enzyme HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate, which is an early and rate-limiting step in the cholesterol biosynthetic pathway.[1][2][3][4] By competitively binding to the active site of the enzyme, this compound's active form blocks access for the natural substrate, HMG-CoA. This inhibition reduces the intracellular pool of mevalonate, a critical precursor for cholesterol and other isoprenoids.

The downstream cellular effects of this primary mechanism include:

-

Decreased Intracellular Cholesterol: Direct inhibition of the biosynthetic pathway lowers cholesterol levels within the cell, particularly in hepatocytes.[5]

-

Upregulation of LDL Receptors: In response to reduced intracellular cholesterol, cells increase the expression of the LDL receptor (LDLR) gene.[5][6][7] This leads to an increased number of LDL receptors on the cell surface, which enhances the clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream.[5][6][7]

-

Reduced VLDL Production: The LDL-lowering effect may also involve a reduction in the concentration of very-low-density lipoprotein (VLDL), a precursor to LDL.[7]

Signaling Pathway: Cholesterol Biosynthesis and Statin Inhibition

The following diagram illustrates the central role of HMG-CoA reductase in the cholesterol biosynthesis pathway and the point of inhibition by this compound.

Caption: this compound competitively inhibits HMG-CoA reductase, blocking cholesterol synthesis.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound, primarily from preclinical studies, with comparisons to other statins where available.

Table 1: In Vitro and Ex Vivo Potency of this compound (RG 12561)

| Assay | Compound | IC50 / ED50 Value | Source(s) |

| Rat Liver HMG-CoA Reductase Inhibition | This compound-Na (RG 12561-Na) | 3.4 nmol/l | [1][2][3] |

| Lovastatin-Na | 2.3 nmol/l | [1][2][3] | |

| Pravastatin | 8.9 nmol/l | [1][2][3] | |

| Cholesterol Biosynthesis Inhibition (Hep G2 cells) | This compound-Na (RG 12561-Na) | 4 nmol/l | [1][2][3] |

| Lovastatin-Na | 5 nmol/l | [1][2][3] | |

| Pravastatin | 1.1 µmol/l | [1][2][3] | |

| Rat Cholesterol Biosynthesis Inhibition (Ex Vivo) | This compound (RG 12561) | 0.9 mg/kg | [1][2][3] |

| Lovastatin | 0.5 mg/kg | [1][2][3] | |

| Pravastatin | 12 mg/kg | [1][2][3] |

IC50: Half-maximal inhibitory concentration. ED50: Half-maximal effective dose.

Table 2: In Vivo Efficacy of this compound (RG 12561) in Animal Models

| Animal Model / Treatment | Parameter | Result (% Reduction) | Source(s) |

| Cholestyramine-fed Hamsters (0.1% in food, 18 days) | LDL/HDL Ratio | 35% (this compound) | [1][2][3] |

| LDL/HDL Ratio | 76% (this compound-Na) | [1][2][3] | |

| Cholestyramine-fed Hamsters (0.4% in food) | Serum Cholesterol | 84% | [1][2][3] |

| LDL | 97% | [1][2][3] | |

| LDL/HDL Ratio | 91% | [1][2][3] | |

| WHHL Rabbits (5 mg/kg, b.i.d., 12 days) | Serum Cholesterol | 17% | [1][2][3] |

| WHHL Rabbits (Lovastatin comparator, 5 mg/kg, b.i.d.) | Serum Cholesterol | 16% | [1][2][3] |

WHHL: Watanabe Heritable Hyperlipidemic rabbits.

Table 3: Representative Human Clinical Efficacy (Lovastatin)

Note: As human clinical trial data for this compound is not publicly available, this data for lovastatin is provided as a representative example of the statin class.

| Study / Dosage | Duration | LDL-C Reduction | HDL-C Increase | Source(s) |

| EXCEL Study (20-80 mg/day) | 48 Weeks | 24% - 40% | 6.6% - 9.5% | [8][9] |

| 6-Month Open-Label Study | 6 Months | 27% | 6% | [10] |

| 5-Year Safety & Efficacy Study (up to 80mg/day) | 5 Years | 44% | 14% | [11] |

Experimental Protocols

Detailed methodologies for the key assays used to characterize HMG-CoA reductase inhibitors are provided below.

Protocol 1: HMG-CoA Reductase Activity Assay

This protocol is based on a standardized spectrophotometric method for measuring the decrease in NADPH absorbance.

Objective: To determine the inhibitory activity of a test compound (e.g., this compound) on the HMG-CoA reductase enzyme.

Principle: The assay measures the rate of NADPH oxidation to NADP+, which is coupled to the reduction of HMG-CoA to mevalonate by the HMG-CoA reductase enzyme. The oxidation of NADPH results in a decrease in absorbance at 340 nm.[12][13]

Materials:

-

HMG-CoA Reductase (HMGR) enzyme (purified catalytic domain)

-

HMG-CoA Reductase Assay Buffer (e.g., Potassium phosphate buffer, pH 7.5, containing DTT and EDTA)

-

NADPH solution

-

HMG-CoA substrate solution

-

Test Inhibitor (this compound) and Control Inhibitor (Pravastatin or Atorvastatin)

-

UV-compatible 96-well plate or cuvettes

-

Spectrophotometer capable of kinetic measurements at 340 nm and 37°C

Procedure:

-

Reagent Preparation: Prepare working solutions of Assay Buffer (1x), NADPH, and HMG-CoA as per manufacturer instructions.[12][14] Prepare serial dilutions of the test inhibitor (this compound) and control inhibitor.

-

Assay Setup: In a 96-well plate, set up wells for:

-

Reagent Background Control (Assay buffer, no enzyme)

-

Enzyme Control (EC) (Enzyme, buffer, substrates, no inhibitor)

-

Inhibitor Control (IC) (Enzyme, buffer, substrates, known inhibitor like Pravastatin)

-

Test Inhibitor (TI) (Enzyme, buffer, substrates, and varying concentrations of this compound)

-

-

Reaction Initiation:

-

Pre-warm the spectrophotometer and assay plate to 37°C.[12][14]

-

Add Assay Buffer to all wells.

-

Add the appropriate inhibitor (or its solvent for the EC well) to the IC and TI wells.

-

Add the NADPH solution to all wells.

-

Add the HMG-CoA substrate solution to all wells.

-

To initiate the reaction, add the HMG-CoA Reductase enzyme to the EC, IC, and TI wells. Mix the plate thoroughly.[12]

-

-

Data Acquisition: Immediately begin kinetic measurement of absorbance at 340 nm, taking readings every 15-20 seconds for 5-10 minutes.[12]

-

Data Analysis:

-

Calculate the rate of NADPH decrease (ΔA340/min) from the linear portion of the kinetic curve.

-

Calculate the specific activity of the enzyme.

-

Determine the percent inhibition for each concentration of the test inhibitor relative to the Enzyme Control.

-

Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Workflow: HMG-CoA Reductase Inhibition Assay

Caption: Workflow for determining the IC50 of an HMG-CoA reductase inhibitor.

Protocol 2: Cholesterol Biosynthesis Assay in HepG2 Cells

Objective: To measure the effect of a test compound on the de novo synthesis of cholesterol in a human liver cell line.

Principle: HepG2 cells, a human hepatoma cell line, are capable of cholesterol biosynthesis. The assay measures the incorporation of a radiolabeled precursor, such as [¹⁴C]acetate, into newly synthesized cholesterol. A reduction in radioactivity in the cholesterol fraction indicates inhibition of the pathway.[1]

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., MEM) with fetal bovine serum (FBS) and antibiotics

-

Serum-free medium

-

Test compound (this compound)

-

Radiolabeled precursor (e.g., [¹⁴C]acetate or [¹⁴C]octanoate)

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvent (e.g., Hexane:Isopropanol 3:2 v/v)

-

Thin-Layer Chromatography (TLC) plates and developing solvent

-

Scintillation counter and scintillation fluid

Procedure:

-

Cell Culture: Culture HepG2 cells in 6-well plates until they reach near-confluency.[1]

-

Pre-incubation: Remove the growth medium and pre-incubate the cells in serum-free medium for 24 hours to upregulate the cholesterol synthesis pathway.[1]

-

Inhibitor Treatment: Add fresh serum-free medium containing various concentrations of the test compound (this compound) to the cells. Incubate for a specified period (e.g., 18 hours).[1]

-

Radiolabeling: Add the radiolabeled precursor (e.g., [¹⁴C]acetate, 1 µCi/mL) to each well and incubate for an additional 2-4 hours.[1]

-

Lipid Extraction:

-

Wash the cells thoroughly with cold PBS.

-

Add the lipid extraction solvent (Hexane:Isopropanol) to each well to lyse the cells and solubilize lipids.[1]

-

-

Separation and Quantification:

-

Spot the lipid extract onto a TLC plate and develop the chromatogram to separate the different lipid classes (including cholesterol).

-

Identify the cholesterol band (using a standard).

-

Scrape the cholesterol band from the TLC plate into a scintillation vial.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.[1]

-

-

Data Analysis: Compare the radioactivity in the cholesterol band from inhibitor-treated cells to that of untreated control cells to determine the percent inhibition of cholesterol synthesis and calculate the IC50.

Conclusion

This compound (RG 12561) is a potent competitive inhibitor of HMG-CoA reductase, demonstrating significant efficacy in reducing cholesterol biosynthesis in vitro, ex vivo, and in preclinical animal models.[1][2][3] Its mechanism of action is consistent with the well-established pharmacology of the statin class of drugs. While its clinical development appears to have been discontinued, the foundational data highlights its potential as a powerful cholesterol-lowering agent. The experimental protocols and mechanistic pathways detailed in this guide provide a framework for the evaluation and development of future HMG-CoA reductase inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. RG 12561 (this compound): a novel synthetic inhibitor of HMG-CoA reductase and cholesterol-lowering agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resources.bio-techne.com [resources.bio-techne.com]

- 5. Pharmacodynamics and pharmacokinetics of the HMG-CoA reductase inhibitors. Similarities and differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]

- 7. assaygenie.com [assaygenie.com]

- 8. Expanded Clinical Evaluation of Lovastatin (EXCEL) study results. I. Efficacy in modifying plasma lipoproteins and adverse event profile in 8245 patients with moderate hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Expanded Clinical Evaluation of Lovastatin (EXCEL) study results: two-year efficacy and safety follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficacy and tolerability of lovastatin in a six-month study: analysis by gender, age and hypertensive status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lovastatin 5-year safety and efficacy study. Lovastatin Study Groups I through IV [pubmed.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. assaygenie.com [assaygenie.com]

Dalvastatin: An In-Depth Preclinical Review of a Novel HMG-CoA Reductase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dalvastatin (RG 12561) is a potent, synthetically derived inhibitor of 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. As a prodrug, this compound is converted in the body to its active open hydroxyacid form. This technical guide provides a comprehensive overview of the available in vitro and in vivo preclinical data on this compound, presenting its pharmacological effects and positioning it within the therapeutic landscape of statins. The document is intended to serve as a core resource for researchers and professionals in drug development, offering detailed experimental methodologies, comparative quantitative data, and visualizations of its mechanism of action.

Introduction

Hypercholesterolemia is a critical risk factor in the development of atherosclerosis and subsequent cardiovascular events. Statins, which function by competitively inhibiting HMG-CoA reductase, are a cornerstone in the management of elevated low-density lipoprotein (LDL) cholesterol. This compound emerged as a novel synthetic statin with promising preclinical efficacy. This whitepaper synthesizes the pivotal preclinical studies that have characterized the pharmacological profile of this compound.

Mechanism of Action

This compound, in its active hydroxyacid form (RG 12561-Na), competitively inhibits HMG-CoA reductase.[1] This inhibition prevents the conversion of HMG-CoA to mevalonate, a crucial precursor in the cholesterol synthesis cascade. The reduction in intrahepatic cholesterol levels leads to the upregulation of LDL receptors on hepatocytes, which in turn increases the clearance of LDL cholesterol from the circulation.

References

A Comprehensive Technical Guide to the Pharmacokinetics and Pharmacodynamics of Dalvastatin

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Dalvastatin (also known as RG 12561) is a compound that was researched as a potential cholesterol-lowering agent. The following guide synthesizes the available preclinical data to provide a detailed overview of its pharmacokinetic and pharmacodynamic properties.

Introduction

This compound (RG 12561) is a synthetic prodrug that, upon administration, is converted to its active open hydroxyacid form.[1] It functions as a potent and competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] This mechanism of action places this compound in the "statin" class of drugs, which are cornerstone therapies for hypercholesterolemia and the prevention of cardiovascular disease.[2][3] This technical guide provides a detailed examination of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key preclinical findings, outlining experimental methodologies, and visualizing core pathways.

Pharmacokinetics (PK)

The study of pharmacokinetics involves the analysis of a drug's absorption, distribution, metabolism, and excretion (ADME). While comprehensive human ADME data for this compound is not widely published, preclinical studies provide foundational insights.

Absorption

This compound is designed for oral administration. As a prodrug, it is intended to be absorbed in its lactone form and subsequently hydrolyzed to the active β-hydroxyacid form.[1][2] The bioavailability of statins can be low and variable due to extensive first-pass metabolism in the liver.[2]

Distribution

Once absorbed, statins typically exhibit high plasma protein binding.[2] The primary site of action for statins is the liver, and efficient hepatic uptake is crucial for their lipid-lowering efficacy. This uptake is often mediated by organic anion transporting polypeptides (OATP).[4]

Metabolism

This compound is a prodrug that is converted to its active hydroxyacid form within the body.[1] The metabolism of statins is primarily hepatic, often involving the cytochrome P450 (CYP) enzyme system.[5] This metabolic conversion is essential for the drug's therapeutic activity.

Excretion

Statins and their metabolites are primarily eliminated through the bile and feces, with a smaller portion excreted in the urine.[6][7]

Pharmacodynamics (PD)

Pharmacodynamics focuses on the biochemical and physiological effects of a drug on the body. This compound's primary pharmacodynamic effect is the reduction of cholesterol synthesis.

Mechanism of Action

This compound's active form competitively inhibits HMG-CoA reductase.[1] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in the cholesterol biosynthetic pathway.[1][] By blocking this step, this compound reduces the endogenous production of cholesterol in the liver.[4][5] This leads to an upregulation of LDL receptors on hepatocytes, which in turn increases the clearance of LDL-cholesterol from the bloodstream.[6][9]

References

- 1. RG 12561 (this compound): a novel synthetic inhibitor of HMG-CoA reductase and cholesterol-lowering agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lovastatin - Wikipedia [en.wikipedia.org]

- 3. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. ClinPGx [clinpgx.org]

- 6. Lovastatin Tablet USP [dailymed.nlm.nih.gov]

- 7. LOVASTATIN 20mg [dailymed.nlm.nih.gov]

- 9. Lovastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Dalvastatin: A Technical Deep Dive into HMG-CoA Reductase Inhibition for Cholesterol Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dalvastatin (RG 12561) is a synthetically developed prodrug that demonstrates potent inhibitory effects on cholesterol biosynthesis.[1] Following in vivo conversion to its active open hydroxyacid form, this compound acts as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthetic pathway.[1][2] This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative efficacy data from in vitro, ex vivo, and in vivo studies. Detailed experimental protocols and pathway visualizations are included to offer a thorough resource for the scientific community.

Mechanism of Action: Competitive Inhibition of HMG-CoA Reductase

The biosynthesis of cholesterol is a complex, multi-step process primarily occurring in the liver.[3][4] The critical, rate-limiting step is the conversion of HMG-CoA to mevalonate, a reaction catalyzed by the enzyme HMG-CoA reductase.[4][5]

This compound, like other statins, functions by directly interfering with this crucial step.[5][6] As a prodrug, this compound is administered in an inactive lactone form and is subsequently hydrolyzed in the body to its active β-hydroxy acid form.[1][2] This active metabolite is structurally similar to the natural substrate, HMG-CoA.[4] This structural mimicry allows it to bind to the active site of the HMG-CoA reductase enzyme, acting as a reversible, competitive inhibitor.[1][5] By blocking the enzyme, this compound effectively halts the mevalonate pathway, leading to a significant reduction in endogenous cholesterol synthesis.[6] This decrease in intracellular cholesterol triggers a compensatory upregulation of low-density lipoprotein (LDL) receptors on the surface of liver cells, which in turn enhances the clearance of LDL cholesterol from the bloodstream.[6][7]

Quantitative Efficacy Data

This compound's potency has been quantified across various experimental models. The following tables summarize its efficacy, often in comparison to other well-known HMG-CoA reductase inhibitors like lovastatin and pravastatin.

Table 1: In Vitro HMG-CoA Reductase Inhibition [1][2]

| Compound | IC50 Value (nmol/L) | Enzyme Source |

| This compound-Na | 3.4 | Rat Liver |

| Lovastatin-Na | 2.3 | Rat Liver |

| Pravastatin | 8.9 | Rat Liver |

| IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. |

Table 2: In Vitro Cholesterol Biosynthesis Inhibition in Hep G2 Cells [1][2]

| Compound | IC50 Value | Radiolabeled Precursor |

| This compound-Na | 4 nmol/L | Octanoate |

| Lovastatin-Na | 5 nmol/L | Octanoate |

| Pravastatin | 1.1 µmol/L | Octanoate |

| Hep G2: A human liver cancer cell line commonly used in drug metabolism studies. |

Table 3: Ex Vivo Cholesterol Biosynthesis Inhibition in Rat Liver Slices [1][2]

| Compound (Orally Administered) | ED50 Value (mg/kg) |

| This compound | 0.9 |

| Lovastatin | 0.5 |

| Pravastatin | 12 |

| ED50: The dose of a drug that produces a therapeutic effect in 50% of the population. |

Table 4: In Vivo Efficacy in Animal Models [1][2]

| Animal Model | Compound & Dose | Duration | % Reduction in Serum Cholesterol | % Reduction in LDL | % Reduction in LDL/HDL Ratio |

| Cholestyramine-fed Hamster | This compound (0.1% in food) | 18 days | - | - | 35 |

| Cholestyramine-fed Hamster | This compound-Na (0.1% in food) | 18 days | - | - | 76 |

| Cholestyramine-fed Hamster | This compound (0.4% in food) | 18 days | 84 | 97 | 91 |

| WHHL Rabbit | This compound (5 mg/kg, b.i.d.) | 12 days | 17 | - | - |

| WHHL Rabbit | Lovastatin (5 mg/kg, b.i.d.) | 12 days | 16 | - | - |

| WHHL Rabbit: Watanabe Heritable Hyperlipidemic rabbit, an animal model for familial hypercholesterolemia. |

Experimental Protocols

The quantitative data presented were derived from established and rigorous experimental methodologies.

HMG-CoA Reductase Activity Assay (In Vitro)

This assay directly measures the enzymatic activity of HMG-CoA reductase in the presence of an inhibitor.

-

Enzyme Preparation: A microsomal fraction containing HMG-CoA reductase is isolated from rat liver homogenates through differential centrifugation.

-

Reaction Mixture: The assay is typically conducted in a phosphate buffer containing the microsomal enzyme preparation, a known concentration of the substrate HMG-CoA, and the cofactor NADPH.[8]

-

Inhibition Study: Varying concentrations of this compound (in its active sodium salt form) are pre-incubated with the enzyme mixture.

-

Reaction Initiation & Termination: The reaction is initiated by adding the substrate, HMG-CoA. After a set incubation period at 37°C, the reaction is stopped.

-

Quantification: The amount of mevalonate produced is quantified. This can be achieved by using radiolabeled [14C]HMG-CoA and measuring the resulting [14C]mevalonate via techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Alternatively, a spectrophotometric method can be used to measure the rate of NADPH oxidation.[8]

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined using non-linear regression analysis.[8]

Cholesterol Biosynthesis Assay in Hep G2 Cells

This cell-based assay assesses the inhibitor's effect on the entire cholesterol synthesis pathway within a relevant human cell line.

-

Cell Culture: Human Hep G2 cells are cultured in appropriate media until they reach a suitable confluency.

-

Drug Treatment: The cells are incubated with various concentrations of this compound-Na for a predetermined period.

-

Radiolabeling: A radiolabeled cholesterol precursor, such as [14C]octanoate or [14C]acetate, is added to the culture medium.

-

Incubation: Cells are incubated for several hours to allow for the incorporation of the radiolabel into newly synthesized cholesterol.

-

Lipid Extraction: After incubation, the cells are washed and lipids are extracted using a solvent system (e.g., chloroform:methanol).

-

Quantification: The extracted lipids are separated by TLC or HPLC. The amount of radioactivity incorporated specifically into the cholesterol fraction is measured using a scintillation counter.

-

Data Analysis: The rate of cholesterol synthesis is determined, and the IC50 value is calculated by comparing the results from drug-treated cells to untreated controls.

Ex Vivo Cholesterol Biosynthesis Assay

This method bridges in vitro and in vivo studies by assessing enzyme activity in tissues taken from a drug-treated animal.

-

Animal Dosing: Rats are orally administered a range of doses of this compound.

-

Tissue Harvesting: After a specific time, the animals are euthanized, and their livers are promptly removed and placed in a chilled buffer.

-

Slice Preparation: Thin slices of the liver tissue are prepared.

-

Biosynthesis Assay: The liver slices are incubated in a medium containing a radiolabeled precursor (e.g., [14C]octanoate).

-

Analysis: Following incubation, lipids are extracted from the slices, and the amount of radiolabeled cholesterol is quantified as described in the in vitro cell assay.

-

Data Analysis: The ED50 is determined by analyzing the dose-dependent inhibition of cholesterol synthesis across the different treatment groups.[1][2]

Prodrug to Active Inhibitor Conversion

This compound's design as a prodrug is a key pharmacokinetic feature. The administered inactive lactone is converted to the pharmacologically active open-ring hydroxyacid in the body, a common characteristic among many statins like lovastatin and simvastatin.[1][5][9] This bioactivation is essential for the molecule to effectively bind to and inhibit the HMG-CoA reductase enzyme.

Conclusion

This compound is a potent, synthetically derived inhibitor of HMG-CoA reductase. Its efficacy is demonstrated by low nanomolar IC50 values in direct enzyme and cell-based assays and sub-milligram per kilogram ED50 values in ex vivo models.[1][2] In vivo studies in hypercholesterolemic animal models confirm its significant cholesterol-lowering capabilities, reducing serum cholesterol and LDL levels.[1][2] The comprehensive data underscore this compound's role as a powerful agent for inhibiting cholesterol biosynthesis, making it a significant compound in the class of HMG-CoA reductase inhibitors.

References

- 1. RG 12561 (this compound): a novel synthetic inhibitor of HMG-CoA reductase and cholesterol-lowering agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. Lovastatin [bionity.com]

- 4. Microbial Production and Biomedical Applications of Lovastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lovastatin - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Lovastatin? [synapse.patsnap.com]

- 7. Pharmacodynamics and pharmacokinetics of the HMG-CoA reductase inhibitors. Similarities and differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DSpace [helda.helsinki.fi]

- 9. Clinical pharmacokinetics of statins - PubMed [pubmed.ncbi.nlm.nih.gov]

Dalvastatin: A Technical Whitepaper on a Novel Synthetic HMG-CoA Reductase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dalvastatin (also known as RG 12561) is a novel, synthetically derived potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] As a member of the statin class of drugs, it was developed as a potential therapeutic agent for hypercholesterolemia. This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and preclinical development of this compound. It includes detailed summaries of its inhibitory potency, efficacy in animal models, and the experimental protocols used for its evaluation. While extensive preclinical data highlights its potential, publicly available information on its progression through human clinical trials and its pharmacokinetic profile is limited.

Introduction: The Quest for Cholesterol Reduction

The causal link between elevated plasma cholesterol, particularly low-density lipoprotein (LDL) cholesterol, and the pathogenesis of atherosclerosis and coronary heart disease is well-established.[3] The discovery of HMG-CoA reductase inhibitors, known as statins, represented a landmark achievement in cardiovascular medicine, providing a highly effective means of lowering cholesterol levels and reducing cardiovascular events.[3]

Statins function by competitively inhibiting HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, an early and critical step in cholesterol synthesis.[4] This inhibition in the liver leads to an upregulation of LDL receptors, enhancing the clearance of LDL cholesterol from circulation.[4] this compound (RG 12561) emerged from this therapeutic landscape as a potent, synthetically developed candidate designed for the management of hypercholesterolemia.[1][2]

Discovery and Synthesis

This compound (RG 12561) is a synthetic HMG-CoA reductase inhibitor. The synthesis pathway involves a multi-step process starting from 3,3,5,5-tetramethylcyclohexanone.

Synthesis Pathway of this compound:

-

A Vilsmeier reaction on 3,3,5,5-tetramethylcyclohexanone (I) prepares the 2-chloro-4,4,6,6-tetramethylcyclohexene aldehyde (II).[5]

-

A copper-catalyzed 1,4 addition of a Grignard reagent derived from 5-bromo-2-fluorotoluene (III) yields the 2-aryl substituted aldehyde intermediate (IV).[5]

-

The aldehyde (IV) is treated with the anion of ethylidenecyclohexylamine (V), and subsequent hydrolysis gives the extended aldehyde (VI).[5]

-

Addition of the dianion of methyl acetoacetate (VII) to this aldehyde, followed by a stereospecific reduction of the resulting δ-hydroxy-β-ketoester (VIII) using triethylborane and sodium borohydride, yields the erythro 3,5-dihydroxy methyl ester (IX).[5]

-

Finally, hydrolysis of the methyl ester and subsequent lactonization produces this compound.[5]

Mechanism of Action

Like other statins, this compound is a prodrug that is administered as an inactive lactone.[1][2] In the body, it is hydrolyzed to its active open hydroxy-acid form. This active metabolite acts as a competitive inhibitor of HMG-CoA reductase. Its structure mimics the natural substrate, HMG-CoA, allowing it to bind to the active site of the enzyme and block the production of mevalonate, thereby inhibiting the entire downstream cholesterol synthesis pathway.[1][2]

Preclinical Efficacy and Potency

This compound has demonstrated potent inhibitory activity both in vitro and in vivo. Its efficacy has been compared against other established statins like lovastatin and pravastatin.

In Vitro and Ex Vivo Potency

This compound's active form, RG 12561-Na, is a potent competitive inhibitor of rat liver HMG-CoA reductase.[1][2] It also effectively inhibits cholesterol biosynthesis in human liver cells (Hep G2) and in ex vivo assays using rat liver slices.[1][2]

| Assay | Test Compound | IC50 / ED50 | Species / System |

| HMG-CoA Reductase Inhibition | This compound (RG 12561-Na) | 3.4 nmol/L | Rat Liver |

| Lovastatin-Na | 2.3 nmol/L | Rat Liver | |

| Pravastatin | 8.9 nmol/L | Rat Liver | |

| Cholesterol Biosynthesis Inhibition | This compound (RG 12561-Na) | 4 nmol/L | Hep G2 Cells |

| Lovastatin-Na | 5 nmol/L | Hep G2 Cells | |

| Pravastatin | 1.1 µmol/L | Hep G2 Cells | |

| Ex Vivo Cholesterol Biosynthesis Inhibition | This compound (RG 12561) | 0.9 mg/kg | Rat (Oral Admin.) |

| Lovastatin | 0.5 mg/kg | Rat (Oral Admin.) | |

| Pravastatin | 12 mg/kg | Rat (Oral Admin.) | |

| Data sourced from Pharmacology 1993;46(1):13-22.[2] |

In Vivo Efficacy in Animal Models

Studies in hypercholesterolemic animal models confirmed this compound's potent cholesterol-lowering effects.

| Model | Compound & Dose | Duration | Key Outcomes |

| Cholestyramine-fed Hamsters | This compound (0.1% in food) | 18 days | Reduced LDL-C; Slightly increased HDL-C. |

| This compound (0.4% in food) | 18 days | ↓ Serum Cholesterol by 84%; ↓ LDL by 97%; ↓ LDL/HDL ratio by 91%. | |

| WHHL Rabbits | This compound (5 mg/kg, b.i.d.) | 12 days | ↓ Serum Cholesterol by 17%. |

| Lovastatin (5 mg/kg, b.i.d.) | 12 days | ↓ Serum Cholesterol by 16%. | |

| Data sourced from Pharmacology 1993;46(1):13-22.[2] |

Experimental Protocols

HMG-CoA Reductase Inhibition Assay

This assay quantifies the inhibitory activity of a compound on HMG-CoA reductase by measuring the decrease in NADPH oxidation, which is monitored by the reduction in absorbance at 340 nm.

Materials and Reagents:

-

Enzyme: Recombinant human HMG-CoA Reductase (HMGR).

-

Substrate: HMG-CoA solution.

-

Cofactor: NADPH solution.

-

Inhibitor: this compound (or other statins) dissolved in DMSO and serially diluted.

-

Assay Buffer: 100 mM Potassium Phosphate (pH 7.4), 120 mM KCl, 1 mM EDTA, 5 mM DTT.

-

Equipment: 96-well UV-transparent microplate, microplate spectrophotometer.

Procedure:

-

Preparation: Prepare working solutions of the assay buffer, NADPH, HMG-CoA, and the enzyme. Prepare serial dilutions of the test inhibitor (this compound).

-

Plate Setup:

-

Blank Wells: Add assay buffer and all reaction components except the enzyme.

-

Control Wells (No Inhibitor): Add assay buffer, NADPH, HMG-CoA, and enzyme.

-

Inhibitor Wells: Add assay buffer, NADPH, HMG-CoA, enzyme, and the desired concentration of this compound.

-

-

Pre-incubation: Incubate the plate at 37°C for 5-10 minutes.

-

Reaction Initiation: Add the HMG-CoA reductase solution to all wells (except blanks) to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer set to 37°C. Measure the decrease in absorbance at 340 nm every 20-30 seconds for 10-20 minutes.

-

Data Analysis: Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance curve). Determine the percent inhibition for each inhibitor concentration relative to the control and calculate the IC50 value.

Clinical Development and Pharmacokinetics

While the preclinical data for this compound are robust, indicating its high potency, detailed information regarding its clinical development in humans is not widely available in published literature. Drug development for statins typically follows a standard path:

-

Phase I Trials: Assess safety, tolerability, and pharmacokinetic parameters in a small group of healthy volunteers.

-

Phase II Trials: Evaluate efficacy (e.g., LDL-C reduction) and further assess safety in a larger group of patients with hypercholesterolemia.

-

Phase III Trials: Large-scale, multicenter trials to confirm efficacy, monitor adverse effects, and compare the drug to existing treatments in thousands of patients.

For context, the pharmacokinetic profile of Lovastatin , a structurally related and widely studied statin, is summarized below. It is plausible that this compound would exhibit some similar characteristics.

| Pharmacokinetic Parameter | Lovastatin Profile |

| Bioavailability | <5% (due to extensive first-pass metabolism) |

| Protein Binding | >95% |

| Metabolism | Primarily hepatic, via CYP3A4, to active and inactive metabolites. |

| Half-life | ~2-5 hours for the active metabolites. |

| Excretion | Primarily in feces (~83%) via bile; a smaller portion in urine (~10%). |

| Sources: DailyMed, ClinPGx.[6] |

Conclusion

This compound (RG 12561) is a synthetically derived, potent HMG-CoA reductase inhibitor that demonstrated significant cholesterol-lowering efficacy in comprehensive preclinical studies. Its in vitro potency is comparable to, and in some assays superior to, other statins like pravastatin.[1][2] Animal model data further substantiated its potential as a therapeutic agent for hypercholesterolemia.[2] However, a lack of publicly accessible data on its clinical trials and human pharmacokinetics prevents a full assessment of its developmental trajectory and ultimate clinical utility. The information presented herein provides a thorough foundation on the preclinical science and discovery of this potent molecule.

References

- 1. karger.com [karger.com]

- 2. RG 12561 (this compound): a novel synthetic inhibitor of HMG-CoA reductase and cholesterol-lowering agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US6911472B2 - Pharmaceutical composition comprising a hmg-coa reductase inhibitor - Google Patents [patents.google.com]

- 4. Lovastatin Tablet USP [dailymed.nlm.nih.gov]

- 5. This compound, RG-12561-药物合成数据库 [drugfuture.com]

- 6. ClinPGx [clinpgx.org]

Dalvastatin: A Technical Guide to Target Engagement and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dalvastatin is a prodrug that, upon conversion to its active hydroxy acid form, acts as a potent and competitive inhibitor of 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] This guide provides an in-depth overview of the methodologies used to characterize the target engagement and validate the therapeutic hypothesis of this compound. It includes detailed experimental protocols, quantitative data on its efficacy, and visualizations of the relevant biological pathways and experimental workflows.

Core Concepts: Target and Mechanism of Action

This compound's primary molecular target is HMG-CoA reductase. By competitively inhibiting this enzyme, this compound blocks the conversion of HMG-CoA to mevalonate, a critical precursor in the synthesis of cholesterol and other isoprenoids.[1] This inhibition leads to a downstream reduction in hepatic cholesterol synthesis. The depletion of intracellular cholesterol stores triggers the upregulation of sterol regulatory element-binding protein 2 (SREBP-2). Activated SREBP-2 translocates to the nucleus and increases the transcription of the gene encoding the low-density lipoprotein (LDL) receptor. The resulting increase in LDL receptor expression on the surface of hepatocytes enhances the clearance of LDL cholesterol from the bloodstream, thereby lowering plasma LDL-C levels.

Signaling Pathway of this compound's Action

Caption: Mechanism of action of this compound in hepatocytes.

Quantitative Data on this compound's Efficacy

The following tables summarize the key quantitative data demonstrating this compound's potency and efficacy in various experimental systems.

Table 1: In Vitro and Ex Vivo Potency of this compound

| Assay System | Parameter | This compound (RG 12561-Na) | Lovastatin-Na | Pravastatin | Reference |

| Rat Liver HMG-CoA Reductase | IC50 | 3.4 nmol/L | 2.3 nmol/L | 8.9 nmol/L | [1] |

| Hep G2 Cell Cholesterol Biosynthesis | IC50 | 4 nmol/L | 5 nmol/L | 1.1 µmol/L | [1] |

| Rat Ex Vivo Liver Slice Cholesterol Biosynthesis | ED50 | 0.9 mg/kg | 0.5 mg/kg | 12 mg/kg | [1] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Treatment | % Reduction in LDL Cholesterol | % Reduction in Serum Cholesterol | % Reduction in LDL/HDL Ratio | Reference |

| Cholestyramine-fed Hamsters | 0.1% in food for 18 days | - | - | 35 (prodrug), 76 (Na salt) | [1] |

| Cholestyramine-fed Hamsters | 0.4% in food | 97 | 84 | 91 | [1] |

| WHHL Rabbits | 5 mg/kg, b.i.d., 12 days | - | 17 | - | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to validate the target engagement and efficacy of this compound.

HMG-CoA Reductase Activity Assay (Radiolabeled)

This assay directly measures the enzymatic activity of HMG-CoA reductase and its inhibition by this compound.

Protocol:

-

Enzyme Preparation: Prepare a microsomal fraction from rat liver homogenates by differential centrifugation. The final pellet containing the microsomes is resuspended in a suitable buffer.

-

Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:

-

Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

[¹⁴C]HMG-CoA (radiolabeled substrate)

-

Varying concentrations of the active form of this compound or vehicle control.

-

-

Initiation and Incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes. Initiate the reaction by adding the microsomal enzyme preparation. Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.

-

Termination: Stop the reaction by adding a strong acid (e.g., 6 M HCl).

-

Product Separation: The product, [¹⁴C]mevalonate, is separated from the unreacted [¹⁴C]HMG-CoA using thin-layer chromatography (TLC) on a silica gel plate.

-

Quantification: The radioactivity of the mevalonate spot on the TLC plate is quantified using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Experimental Workflow: HMG-CoA Reductase Activity Assay

References

The Biological Activity of Dalvastatin Sodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dalvastatin, also known as RG 12561, is a synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] This document provides a comprehensive overview of the biological activity of this compound sodium salt, its mechanism of action, and its effects in preclinical models. Quantitative data from in vitro and in vivo studies are summarized, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are illustrated to facilitate a deeper understanding of its pharmacological profile.

Introduction

Hypercholesterolemia is a major risk factor for the development of atherosclerotic cardiovascular disease. Statins, a class of lipid-lowering drugs, are the cornerstone of therapy for managing elevated cholesterol levels. This compound is a prodrug that is converted to its active hydroxy acid form, this compound sodium salt, in the body.[1] This active form is a potent competitive inhibitor of HMG-CoA reductase.[1] This guide will delve into the technical details of its biological activity.

Mechanism of Action

This compound sodium salt exerts its primary pharmacological effect by inhibiting HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical step in the synthesis of cholesterol. By competitively binding to HMG-CoA reductase, this compound sodium salt effectively reduces the endogenous production of cholesterol in the liver.

This inhibition of cholesterol synthesis leads to a cellular response aimed at restoring cholesterol homeostasis. The reduction in intracellular cholesterol levels activates a transcription factor called Sterol Regulatory Element-Binding Protein 2 (SREBP-2). Activated SREBP-2 translocates to the nucleus and upregulates the expression of the gene encoding the low-density lipoprotein (LDL) receptor. The increased number of LDL receptors on the surface of liver cells enhances the clearance of LDL cholesterol from the circulation, thereby lowering plasma LDL cholesterol levels.

Beyond its primary cholesterol-lowering effect, like other statins, this compound may exhibit pleiotropic effects. These are cholesterol-independent effects that contribute to its cardiovascular benefits. These effects are primarily mediated by the inhibition of the synthesis of isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[2][3][4][5] These isoprenoids are crucial for the post-translational modification and function of small GTP-binding proteins like Rho, Rac, and Ras. By inhibiting isoprenoid synthesis, statins can modulate a variety of cellular processes, including inflammation, endothelial function, and oxidative stress.[2][3][4]

Quantitative Data

The biological activity of this compound sodium salt has been quantified in several preclinical studies. The following tables summarize the key in vitro and in vivo data.

Table 1: In Vitro Activity of this compound Sodium Salt and Comparators[1]

| Compound | Assay | System | IC50 (nmol/l) |

| This compound-Na (RG 12561-Na) | HMG-CoA Reductase Inhibition | Rat Liver Microsomes | 3.4 |

| Lovastatin-Na | HMG-CoA Reductase Inhibition | Rat Liver Microsomes | 2.3 |

| Pravastatin | HMG-CoA Reductase Inhibition | Rat Liver Microsomes | 8.9 |

| This compound-Na (RG 12561-Na) | Cholesterol Biosynthesis Inhibition | Hep G2 Cells | 4 |

| Lovastatin-Na | Cholesterol Biosynthesis Inhibition | Hep G2 Cells | 5 |

| Pravastatin | Cholesterol Biosynthesis Inhibition | Hep G2 Cells | 1100 |

Table 2: Ex Vivo and In Vivo Efficacy of this compound and Comparators[1]

| Compound | Assay | Species | ED50 (mg/kg) |

| This compound (RG 12561) | Cholesterol Biosynthesis Inhibition (ex vivo) | Rat | 0.9 |

| Lovastatin | Cholesterol Biosynthesis Inhibition (ex vivo) | Rat | 0.5 |

| Pravastatin | Cholesterol Biosynthesis Inhibition (ex vivo) | Rat | 12 |

Table 3: In Vivo Effects of this compound on Plasma Lipids in Hamsters[1]

Study Duration: 18 days

| Treatment Group | Dose | Change in LDL Cholesterol (%) | Change in HDL Cholesterol (%) | Reduction in LDL/HDL Ratio (%) |

| This compound (RG 12561) | 0.1% in food | ↓ | ↑ (slight) | 35 |

| This compound-Na (RG 12561-Na) | 0.1% in food | ↓ | ↑ (slight) | 76 |

| Lovastatin | 0.1% in food | ↓ | ↑ (slight) | 88 |

| Lovastatin-Na | 0.1% in food | ↓ | ↑ (slight) | 88 |

| This compound (RG 12561) | 0.4% in food | ↓ 97 | - | 91 |

Table 4: In Vivo Effects of this compound on Serum Cholesterol in WHHL Rabbits[1]

Study Duration: 12 days

| Treatment Group | Dose (mg/kg, b.i.d.) | Reduction in Serum Cholesterol (%) |

| This compound (RG 12561) | 5 | 17 |

| Lovastatin | 5 | 16 |

Experimental Protocols

Detailed experimental protocols for the key assays cited are provided below.

HMG-CoA Reductase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against HMG-CoA reductase.

Protocol:

-

Preparation of Rat Liver Microsomes: Liver microsomes are prepared from male Sprague-Dawley rats by differential centrifugation.

-

Assay Reaction: The assay is typically performed in a 96-well plate. Each well contains potassium phosphate buffer, dithiothreitol (DTT), NADPH, rat liver microsomes, and the test compound (this compound sodium salt) at varying concentrations.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the substrate, HMG-CoA. The plate is then incubated at 37°C.

-

Detection: The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by non-linear regression analysis.

Cholesterol Biosynthesis Inhibition Assay in Hep G2 Cells

This protocol outlines a general method to assess the inhibition of cholesterol synthesis in a cellular context.

Protocol:

-

Cell Culture: Human hepatoma (Hep G2) cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum.

-

Treatment: Cells are seeded in multi-well plates and incubated with varying concentrations of the test compound (this compound sodium salt) for a specified period.

-

Radiolabeling: A radiolabeled precursor of cholesterol, such as [¹⁴C]-acetate or [³H]-octanoate, is added to the culture medium.

-

Lipid Extraction: After incubation with the radiolabel, the cells are washed, and lipids are extracted using a solvent system (e.g., chloroform:methanol).

-

Quantification: The amount of radiolabeled cholesterol synthesized is quantified using techniques such as thin-layer chromatography (TLC) followed by liquid scintillation counting.

-

Data Analysis: The percentage of inhibition of cholesterol synthesis is calculated for each concentration of the test compound, and the IC50 value is determined.

In Vivo Animal Studies

This section provides a general overview of the methodologies used in the in vivo studies with hamsters and rabbits.

Cholestyramine-Fed Hamster Model:

-

Animal Model: Male golden Syrian hamsters are used. They are fed a diet containing cholestyramine to induce hypercholesterolemia.

-

Treatment: The animals are divided into groups and receive either a control diet or a diet supplemented with the test compound (this compound or this compound sodium salt) at specified concentrations for a defined period (e.g., 18 days).

-

Sample Collection: At the end of the treatment period, blood samples are collected for lipid analysis.

-

Lipid Analysis: Plasma levels of total cholesterol, LDL cholesterol, and HDL cholesterol are measured using standard enzymatic assays.

Watanabe Heritable Hyperlipidemic (WHHL) Rabbit Model:

-

Animal Model: WHHL rabbits, which have a genetic defect in the LDL receptor and serve as a model for familial hypercholesterolemia, are used.

-

Treatment: The rabbits are treated with the test compound (this compound) or a comparator (e.g., lovastatin) administered orally twice daily (b.i.d.) for a specified duration (e.g., 12 days).

-

Sample Collection and Analysis: Blood samples are collected before and after the treatment period to measure serum cholesterol levels.

Clinical Studies

Conclusion

This compound sodium salt is a potent inhibitor of HMG-CoA reductase with significant cholesterol-lowering activity demonstrated in in vitro, ex vivo, and in vivo preclinical models.[1] Its mechanism of action is well-characterized and aligns with that of other statins, involving the inhibition of cholesterol synthesis and subsequent upregulation of LDL receptor expression. The available data suggests that this compound is a potent hypolipidemic agent. However, a comprehensive understanding of its clinical efficacy and safety profile in humans requires the availability of data from clinical trials. Further research into its potential pleiotropic effects would also be of significant interest to the scientific and medical communities.

References

- 1. RG 12561 (this compound): a novel synthetic inhibitor of HMG-CoA reductase and cholesterol-lowering agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pleiotropic effects of statins: basic research and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pleiotropic effects of statins. - Basic research and clinical perspectives - - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PLEIOTROPIC EFFECTS OF STATINS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pleiotropic effects of statins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Method for separation and determination of lactone and hydroxy acid forms of a new HMG CoA reductase inhibitor (RG 12561) in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Dalvastatin Prodrug Activation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dalvastatin, a synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is administered as an inactive prodrug. Its therapeutic efficacy is contingent upon its conversion to the pharmacologically active open-ring β-hydroxy acid form. This technical guide synthesizes the available scientific literature to provide an in-depth understanding of the activation process of this compound. The core mechanism involves the hydrolysis of the lactone ring, a reaction influenced by both chemical and, presumably, enzymatic factors. While specific enzymatic pathways for this compound remain to be fully elucidated, analogies with structurally similar statins, such as lovastatin, strongly suggest the involvement of carboxylesterases. This document presents the confirmed chemical kinetics of this compound activation, outlines hypothesized enzymatic pathways, and provides structured data and visualizations to facilitate further research and development.

Introduction

This compound is a member of the statin class of drugs, which are pivotal in the management of hypercholesterolemia by inhibiting the rate-limiting enzyme in cholesterol biosynthesis, HMG-CoA reductase. Like several other statins, this compound is formulated as a lactone prodrug. This design strategy often enhances oral bioavailability and facilitates absorption. The subsequent in vivo conversion to the active hydroxy acid form is a critical step for its pharmacological activity. Understanding the nuances of this activation process is paramount for optimizing drug delivery, predicting therapeutic response, and assessing potential drug-drug interactions.

Chemical Activation Pathway

The fundamental activation of this compound involves the hydrolysis of its lactone ring to yield the corresponding β-hydroxy acid. This process has been studied in detail in aqueous solutions and is known to be influenced by pH.

Hydrolysis and Epimerization

In aqueous environments, this compound undergoes two primary transformations: hydrolysis and epimerization. The hydrolysis of the lactone ring is the activation step, resulting in the formation of the active β-hydroxy acid. Concurrently, this compound can also undergo epimerization.

A study by Chan et al. investigated the transformation of this compound in aqueous solutions containing 20% acetonitrile at 25°C. The conversion follows biphasic, first-order kinetics, indicating a rapid equilibration between this compound and its epimer, followed by a slower hydrolysis of this compound to its active β-hydroxy acid form. The hydrolysis is subject to both acid and base catalysis. In acidic conditions, the hydrolysis is reversible, while it becomes irreversible in neutral to basic conditions. Notably, at a pH greater than 9, the rate of hydrolysis surpasses the rate of epimerization.

The alkyl-oxygen cleavage of the lactone ring leads to epimerization, while the acyl-oxygen cleavage results in hydrolysis. The equilibrium ratio of this compound to its epimer was found to be 1.27.

Hypothesized Enzymatic Activation

While direct enzymatic studies on this compound are not extensively available in the public domain, the activation of the structurally similar prodrug lovastatin is well-documented and serves as a strong predictive model. Lovastatin is known to be activated by carboxylesterases. These enzymes catalyze the hydrolysis of ester bonds, which is precisely the reaction required for the opening of the lactone ring in statin prodrugs.

It is highly probable that this compound activation in vivo is also mediated by one or more carboxylesterases present in various tissues and plasma. These enzymes would facilitate a more rapid and efficient conversion of the prodrug to its active form compared to spontaneous chemical hydrolysis at physiological pH.

Quantitative Data

Currently, specific quantitative data on the enzymatic activation of this compound, such as enzyme kinetics (Km, Vmax) and tissue-specific conversion rates, are not available in the cited literature. The table below summarizes the known information regarding the chemical transformation of this compound.

| Parameter | Value | Conditions | Reference |

| Chemical Transformation | |||

| This compound:Epimer Equilibrium Ratio | 1.27 | Aqueous solution with 20% acetonitrile, 25°C | Chan et al. |

| Hydrolysis Catalyst | Acid and Base | Aqueous solution | Chan et al. |

| Hydrolysis Reversibility | Reversible in acidic media; Irreversible in neutral and basic media | Aqueous solution | Chan et al. |

| Rate of Hydrolysis vs. Epimerization | Hydrolysis is faster at pH > 9 | Aqueous solution | Chan et al. |

Experimental Protocols

Detailed experimental protocols for the enzymatic hydrolysis of this compound are not presently available in the reviewed literature. However, a general methodology for assessing the in vitro hydrolysis of a lactone prodrug like this compound can be proposed based on standard practices for similar compounds.

Proposed In Vitro Enzymatic Hydrolysis Assay

Objective: To determine the rate of this compound conversion to its active β-hydroxy acid form in the presence of liver microsomes or purified carboxylesterases.

Materials:

-

This compound

-

Human liver microsomes (or recombinant human carboxylesterases)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction quenching)

-

Internal standard for LC-MS/MS analysis

-

LC-MS/MS system

Protocol:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

-

Pre-incubate liver microsomes (or purified enzyme) in phosphate buffer at 37°C.

-

Initiate the reaction by adding the this compound stock solution to the pre-warmed microsome/enzyme solution. The final concentration of the organic solvent should be kept low (typically <1%) to avoid enzyme inhibition.

-

At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding a sufficient volume of cold acetonitrile containing an internal standard.

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant for the concentrations of both this compound and its β-hydroxy acid metabolite using a validated LC-MS/MS method.

-

Calculate the rate of formation of the active metabolite.

Conclusion and Future Directions

The activation of the prodrug this compound to its pharmacologically active β-hydroxy acid form is a critical process governed by the hydrolysis of its lactone ring. While the chemical kinetics of this transformation in aqueous solutions are understood, a significant gap exists in the knowledge of the specific enzymatic pathways involved in vivo. Based on strong evidence from the analogous drug lovastatin, it is hypothesized that carboxylesterases play a crucial role in this bioactivation.

Future research should focus on:

-

Identifying the specific human carboxylesterases responsible for this compound hydrolysis.

-

Determining the enzyme kinetics of this transformation in various human tissues (e.g., liver, intestine, plasma).

-

Investigating potential inter-individual variability in this compound activation due to genetic polymorphisms in the relevant enzymes.

-

Elucidating the contribution of enzymatic versus non-enzymatic hydrolysis to the overall activation of this compound in vivo.

A comprehensive understanding of these aspects will be invaluable for the continued development and clinical application of this compound, ensuring its safe and effective use in the management of hypercholesterolemia.

Cellular Uptake and Metabolism of Dalvastatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dalvastatin (RG 12561) is a synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. As a member of the statin class of drugs, its primary therapeutic effect is the reduction of plasma cholesterol levels. This technical guide provides an in-depth overview of the cellular uptake and metabolism of this compound, drawing upon available data for this specific compound and supplementing with established knowledge of the broader statin class to provide a comprehensive understanding for research and drug development purposes.

Introduction

This compound, like other statins, plays a crucial role in managing hypercholesterolemia. It is a prodrug, administered in its inactive lactone form, which is subsequently converted to its active open hydroxyacid form in the body[1]. This active form competitively inhibits HMG-CoA reductase, leading to a reduction in endogenous cholesterol synthesis. Understanding the cellular mechanisms of this compound's uptake and metabolism is critical for optimizing its therapeutic efficacy and safety profile.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified in various experimental systems. The following tables summarize the available data, comparing it with other well-known statins where possible.

Table 1: In Vitro Inhibition of HMG-CoA Reductase and Cholesterol Biosynthesis

| Compound | IC50 for Rat Liver HMG-CoA Reductase (nmol/l) | IC50 for Cholesterol Biosynthesis in Hep G2 Cells (nmol/l) |

| This compound-Na (RG 12561-Na) | 3.4 [1] | 4 [1] |

| Lovastatin-Na | 2.3[1] | 5[1] |

| Pravastatin | 8.9[1] | 1100[1] |

Table 2: Ex Vivo and In Vivo Efficacy in Animal Models

| Compound | ED50 for Inhibition of Cholesterol Biosynthesis in Rat Liver Slices (mg/kg, oral) | Reduction in LDL/HDL Ratio in Cholestyramine-Fed Hamsters (0.1% in food) | Reduction in Serum Cholesterol in WHHL Rabbits (5 mg/kg, b.i.d.) |

| This compound (RG 12561) | 0.9 [1] | 35% [1] | 17% [1] |

| Lovastatin | 0.5[1] | 88%[1] | 16%[1] |

| Pravastatin | 12[1] | - | - |

| This compound-Na (RG 12561-Na) | - | 76% [1] | - |

| Lovastatin-Na | - | 88%[1] | - |

Cellular Uptake of this compound

The cellular uptake of statins is a critical determinant of their therapeutic efficacy and potential for side effects. While specific transporters for this compound have not been explicitly identified in the available literature, the general mechanisms for statin uptake are well-established and likely apply.

Statins enter hepatocytes, the primary target cells, through both passive diffusion and active transport mechanisms[2][3]. The lactone form of statins, being more lipophilic, is thought to readily cross cell membranes via passive diffusion. The active hydroxyacid form, being more hydrophilic, generally requires carrier-mediated transport.

Key transporters involved in the hepatic uptake of statins include Organic Anion Transporting Polypeptides (OATPs), particularly OATP1B1, and other solute carrier (SLC) family transporters[2][3].

Metabolism of this compound

This compound is administered as an inactive lactone prodrug and must be hydrolyzed to its active β-hydroxyacid form to exert its pharmacological effect[1]. This conversion is a key metabolic step.

The metabolism of statins is complex and primarily occurs in the liver. It generally involves enzymes from the Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) families[2][3]. While the specific CYP and UGT enzymes involved in this compound metabolism have not been detailed in the available literature, it is reasonable to assume that similar pathways to other statins are involved.

The primary metabolic pathway for this compound is its conversion from the lactone to the active hydroxyacid form. Further metabolism likely involves oxidation and glucuronidation to facilitate excretion.

Experimental Protocols

Detailed experimental protocols for studying the cellular uptake and metabolism of statins are crucial for reproducible research. The following are representative protocols based on common methodologies used for the statin class of drugs.

In Vitro HMG-CoA Reductase Inhibition Assay

This protocol describes a common method to determine the in vitro inhibitory activity of a compound against HMG-CoA reductase.

Methodology:

-

Enzyme and Substrate Preparation: A reaction mixture is prepared containing purified HMG-CoA reductase, the substrate HMG-CoA, and the cofactor NADPH.

-

Inhibitor Addition: Varying concentrations of this compound (or other test compounds) are added to the reaction mixture.

-

Incubation: The reaction is initiated and incubated at 37°C.

-

Measurement: The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

-

Data Analysis: The rate of reaction is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.

Cellular Cholesterol Biosynthesis Assay

This protocol outlines a method to measure the inhibition of cholesterol biosynthesis in a cellular context, such as in HepG2 cells.

Methodology:

-

Cell Culture: HepG2 cells are cultured in a suitable medium.

-

Statin Treatment: Cells are treated with varying concentrations of this compound for a specified period.

-

Radiolabeling: A radiolabeled precursor, such as [14C]-acetate or [3H]-mevalonate, is added to the culture medium.

-

Incubation: The cells are incubated to allow for the incorporation of the radiolabel into newly synthesized cholesterol.

-

Lipid Extraction: Cellular lipids are extracted using an appropriate solvent system (e.g., chloroform:methanol).

-

Separation and Quantification: The extracted lipids are separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The amount of radiolabeled cholesterol is quantified using a scintillation counter.

-

Data Analysis: The inhibition of cholesterol synthesis is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathways

The primary signaling pathway affected by this compound is the cholesterol biosynthesis pathway. By inhibiting HMG-CoA reductase, this compound blocks the conversion of HMG-CoA to mevalonate, a critical precursor for cholesterol and other isoprenoids. This reduction in intracellular cholesterol leads to the upregulation of the sterol regulatory element-binding protein 2 (SREBP-2). Activated SREBP-2 translocates to the nucleus and increases the transcription of the gene encoding the low-density lipoprotein (LDL) receptor. The increased expression of LDL receptors on the surface of hepatocytes enhances the clearance of LDL cholesterol from the circulation.

Conclusion

This compound is a potent inhibitor of HMG-CoA reductase, functioning as a prodrug that is metabolized to its active form. Its cellular uptake is likely mediated by both passive diffusion and active transport, consistent with other statins. The primary metabolic event is the hydrolysis of the lactone ring, followed by further metabolism to facilitate excretion. While specific data on this compound's interaction with cellular transporters and metabolizing enzymes are limited, the established knowledge of the statin class provides a robust framework for its continued investigation and development. Further research is warranted to fully elucidate the specific molecular players involved in the cellular disposition of this compound.

References

Methodological & Application

Dalvastatin Dosage for In Vivo Animal Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of dalvastatin (RG 12561) dosage for in vivo animal studies, based on available preclinical data. This document includes a summary of effective dosages in various animal models, detailed experimental protocols, and a diagram of the relevant signaling pathway to guide researchers in designing their own studies.

Data Presentation: this compound In Vivo Dosages

The following table summarizes the reported dosages of this compound used in various animal models to achieve a cholesterol-lowering effect.

| Animal Model | Drug Form | Dosage | Route of Administration | Treatment Duration | Key Findings |

| Rat | This compound | 0.9 mg/kg (ED50) | Oral | Not Specified | Inhibition of cholesterol biosynthesis in liver slices.[1] |

| Cholestyramine-fed Hamster | This compound | 0.1% in food | Oral (in diet) | 18 days | 35% reduction in LDL/HDL ratio.[1] |

| Cholestyramine-fed Hamster | This compound | 0.4% in food | Oral (in diet) | 18 days | 84% reduction in serum cholesterol, 97% reduction in LDL, and 91% reduction in LDL/HDL ratio.[1] |

| WHHL Rabbit | This compound | 5 mg/kg, b.i.d. | Oral | 12 days | 17% reduction in serum cholesterol.[1] |

Signaling Pathway: HMG-CoA Reductase Inhibition

This compound is a potent inhibitor of 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase, which is the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] By blocking this enzyme, this compound prevents the conversion of HMG-CoA to mevalonate, a crucial precursor for cholesterol synthesis.[2][3]

Caption: Inhibition of the HMG-CoA reductase pathway by this compound.

Experimental Protocols

The following are generalized protocols for in vivo studies with this compound in rats, hamsters, and rabbits, based on the cited literature and common practices for statin administration. These should be adapted based on specific experimental goals and institutional animal care and use guidelines.

Protocol 1: Oral Administration of this compound in Rats

Objective: To assess the in vivo efficacy of this compound in a rat model.

Materials:

-

Male Sprague-Dawley rats

-

This compound

-

Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

-

Oral gavage needles

-

Standard laboratory animal diet

Procedure:

-

Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the experiment.

-

Dosing Solution Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.

-

Dosing: Administer this compound or vehicle control to rats via oral gavage. The volume administered should be based on the individual animal's body weight.

-

Sample Collection: At predetermined time points, collect blood samples for analysis of cholesterol and other relevant biomarkers.

-

Tissue Harvesting: At the end of the study, euthanize the animals and harvest the liver and other relevant tissues for further analysis.

Protocol 2: this compound Administration in a Cholestyramine-Fed Hamster Model

Objective: To evaluate the cholesterol-lowering effects of this compound in a hypercholesterolemic hamster model.

Materials:

-

Male Golden Syrian hamsters

-

Standard hamster chow

-

Cholestyramine resin

-

This compound

-

Powdered diet mixing equipment

Procedure:

-

Induction of Hypercholesterolemia: Feed hamsters a diet containing cholestyramine (e.g., 1-2% w/w) for a specified period to induce hypercholesterolemia.

-

Diet Preparation: Prepare experimental diets by incorporating this compound at the desired concentration (e.g., 0.1% or 0.4% w/w) into the powdered cholestyramine-containing chow. Ensure homogenous mixing.

-

Treatment: Provide the this compound-containing diet or the control diet (cholestyramine only) to the hamsters for the specified treatment duration (e.g., 18 days).[1]

-

Monitoring: Monitor food consumption and body weight throughout the study.

-

Sample Collection: At the end of the treatment period, collect blood samples for the analysis of serum cholesterol, LDL, and HDL levels.

Protocol 3: Oral Dosing of this compound in WHHL Rabbits

Objective: To determine the effect of this compound on serum cholesterol in a genetically hyperlipidemic rabbit model.

Materials:

-

Watanabe Heritable Hyperlipidemic (WHHL) rabbits

-

This compound

-

Vehicle for oral administration (e.g., sterile water or a suitable suspension agent)

-

Oral dosing syringe

Procedure:

-

Animal Handling and Acclimation: Acclimate WHHL rabbits to handling and the experimental environment.

-

Dosing Preparation: Prepare the dosing solution or suspension of this compound.

-

Administration: Administer the prepared dose of this compound (e.g., 5 mg/kg) orally to the rabbits twice daily (b.i.d.).[1]

-

Treatment Period: Continue the treatment for the planned duration (e.g., 12 days).[1]

-

Blood Sampling: Collect blood samples at baseline and at the end of the treatment period to measure serum cholesterol levels.

Workflow for a Typical In Vivo this compound Study

Caption: A generalized experimental workflow for in vivo this compound studies.

References

- 1. RG 12561 (this compound): a novel synthetic inhibitor of HMG-CoA reductase and cholesterol-lowering agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mevalonate pathway - Wikipedia [en.wikipedia.org]